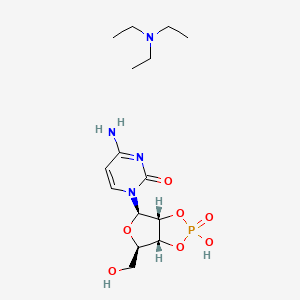
Cytidine-2',3'-cyclicMonophosphateTriethylamineSalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is a chemical compound that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in research settings to study enzymatic processes and nucleotide interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the presence of a strong base to facilitate the cyclization process. The compound is then neutralized with triethylamine to form the triethylamine salt. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products
Hydrolysis: Produces cytidine monophosphate.
Oxidation: Can yield various oxidized forms of the compound.
Substitution: Results in substituted cytidine derivatives.
科学研究应用
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is widely used in scientific research due to its versatility:
Chemistry: Used as a model substrate for studying ribonuclease activity and nucleotide interactions.
Biology: Helps in understanding RNA processing and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of oligoribonucleotides and other nucleotide-based compounds
作用机制
The mechanism of action of Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt involves its interaction with various enzymes and molecular targets. It acts as a substrate for ribonucleases, which catalyze the cleavage of the cyclic phosphate bond. This interaction is crucial for studying the kinetics and specificity of these enzymes. The compound also participates in signaling pathways involving cyclic nucleotides, influencing cellular processes such as gene expression and metabolism .
相似化合物的比较
Similar Compounds
Cytidine Monophosphate: A precursor to Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt, lacking the cyclic phosphate group.
Cytidine Diphosphate: Contains two phosphate groups and is involved in different biochemical pathways.
Cytidine Triphosphate: A high-energy molecule used in RNA synthesis and other cellular processes
Uniqueness
Cytidine-2’,3’-cyclicMonophosphateTriethylamineSalt is unique due to its cyclic phosphate group, which makes it a valuable tool for studying enzymatic processes and nucleotide interactions. Its ability to act as a substrate for ribonucleases sets it apart from other cytidine derivatives, providing insights into RNA processing and enzyme specificity .
属性
分子式 |
C15H27N4O7P |
|---|---|
分子量 |
406.37 g/mol |
IUPAC 名称 |
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;N,N-diethylethanamine |
InChI |
InChI=1S/C9H12N3O7P.C6H15N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-4-7(5-2)6-3/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
InChI 键 |
QDGSPYCPWYKWNI-IAIGYFSYSA-N |
手性 SMILES |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O |
规范 SMILES |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)
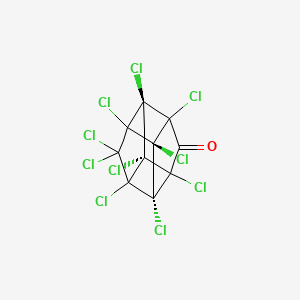
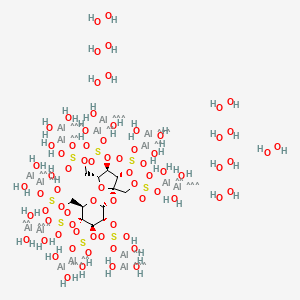
![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)
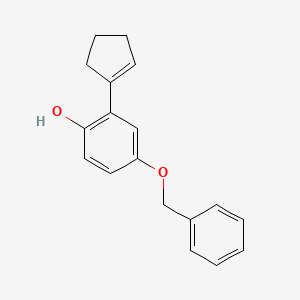
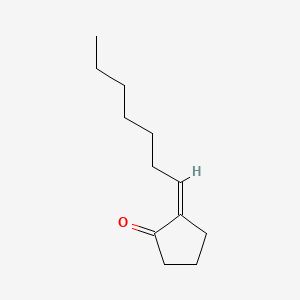
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
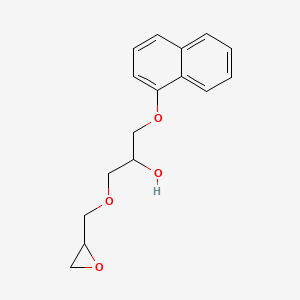
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
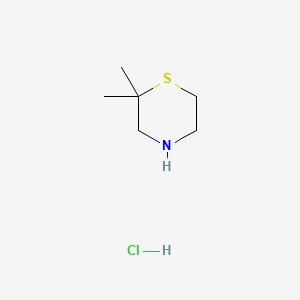
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
